molecular formula C11H8BrF2NO2 B1409676 Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate CAS No. 1805130-91-9

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate

Cat. No.: B1409676
CAS No.: 1805130-91-9
M. Wt: 304.09 g/mol
InChI Key: YTLUDGPAGIJLTP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the cyano and difluoromethyl groups. One common method includes the following steps:

    Bromination: The starting material, ethyl benzoate, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Cyano Group Introduction: The brominated intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to introduce the cyano group.

    Difluoromethylation: Finally, the difluoromethyl group is introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 2-amino-4-cyano-5-(difluoromethyl)benzoate.

    Oxidation: Formation of ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.

    Ethyl 2-bromo-4-cyano-5-(methyl)benzoate: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and physical properties.

    Ethyl 2-bromo-4-cyano-5-(chloromethyl)benzoate: Contains a chloromethyl group, which may result in different reactivity and applications.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-7(10(13)14)6(5-15)3-9(8)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLUDGPAGIJLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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